molecular formula C11H22 B1620218 1,1,3,3,5-Pentamethylcyclohexane CAS No. 70810-19-4

1,1,3,3,5-Pentamethylcyclohexane

Cat. No.: B1620218
CAS No.: 70810-19-4
M. Wt: 154.29 g/mol
InChI Key: AUBOCPGIGWSTNB-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentamethylcyclohexane (CAS 70810-19-4) is a branched cyclohexane derivative with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol . It features five methyl groups attached to the cyclohexane ring at the 1, 1, 3, 3, and 5 positions, creating a sterically crowded structure. This compound has been identified in natural sources, such as the essential oil of Achillea micrantha, where it constitutes 0.27% of the extract by relative concentration . Its critical volume (Vc) is 0.579 m³/kmol, a key parameter for thermodynamic modeling .

Properties

CAS No.

70810-19-4

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1,1,3,3,5-pentamethylcyclohexane

InChI

InChI=1S/C11H22/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3

InChI Key

AUBOCPGIGWSTNB-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)(C)C

Canonical SMILES

CC1CC(CC(C1)(C)C)(C)C

Other CAS No.

70810-19-4

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1.1 Neurological Disorders Treatment

One of the most notable applications of PMCH is in the development of pharmaceutical agents targeting neurological disorders. Specifically, derivatives of PMCH such as neramexane , a 1-amino-1,3,3,5,5-pentamethylcyclohexane mesylate, have been studied for their potential in treating conditions like tinnitus and neuropathic pain. Clinical trials have demonstrated that neramexane can significantly improve symptoms in patients suffering from moderate to severe tinnitus. In a randomized double-blind study involving 431 participants, various dosages (25 mg/d, 50 mg/d, and 75 mg/d) were tested against a placebo over a 16-week period. The results indicated that neramexane was well-tolerated and showed promising efficacy in reducing tinnitus severity scores compared to placebo .

1.2 NMDA Receptor Antagonism

PMCH derivatives also act as NMDA receptor antagonists. Research has highlighted their potential in modulating synaptic transmission and neuroprotection. These compounds exhibit rapid blocking kinetics at NMDA receptors, making them valuable for studying neurodegenerative diseases and for potential therapeutic interventions . Their ability to interact with the NMDA receptor suggests applications in conditions such as Alzheimer’s disease and other cognitive disorders.

Chemical Synthesis Applications

2.1 Synthesis of Pharmaceutical Compounds

The synthesis of PMCH and its derivatives is crucial for pharmaceutical development. Various methods have been developed to produce high-purity PMCH for use in drug formulations. For instance, a patented method outlines the production of neramexane mesylate through the reaction of PMCH with methanesulfonic acid under controlled conditions to ensure high yield and purity . This method emphasizes the importance of solvent selection and temperature control during synthesis.

2.2 Use as a Solvent or Intermediate

PMCH's unique chemical structure allows it to serve as an effective solvent or intermediate in organic reactions. Its bulky structure can stabilize reactive intermediates or enhance solubility for certain chemical reactions, making it a valuable component in synthetic organic chemistry.

Material Science Applications

3.1 Polymer Chemistry

In material science, PMCH is being explored for its potential use in polymer chemistry. Its structure can be incorporated into polymer backbones to modify physical properties such as flexibility and thermal stability. Research indicates that polymers derived from PMCH exhibit enhanced mechanical properties compared to traditional polymers .

3.2 Coatings and Adhesives

Due to its chemical stability and low volatility, PMCH can be utilized in formulating coatings and adhesives. These materials benefit from the compound's resistance to degradation under environmental stressors, making them suitable for various industrial applications.

Comparison with Similar Compounds

Structural Isomers and C₁₁H₂₂ Homologs

Several C₁₁H₂₂ isomers share the same molecular formula but differ in substituent arrangement:

  • 1,2,3,4,5-Pentamethylcyclohexane : A positional isomer with methyl groups distributed across adjacent carbons, likely exhibiting distinct steric and electronic properties.
  • trans-1-tert-Butyl-4-methylcyclohexane : Contains a bulky tert-butyl group, significantly altering steric hindrance and boiling point compared to the pentamethyl derivative .

Table 1: Key Properties of C₁₁H₂₂ Isomers

Compound CAS Number Boiling Point (°C) Critical Volume (m³/kmol)
1,1,3,3,5-Pentamethylcyclohexane 70810-19-4 Not reported 0.579
1,1-Dimethylcyclohexane 590-66-9 217.85 Not reported

Dimethylcyclohexane Derivatives

Simpler analogs like 1,1-dimethylcyclohexane (C₈H₁₆) and 1,2-dimethylcyclohexane (C₈H₁₆) highlight the impact of methyl group placement:

  • 1,1-Dimethylcyclohexane has a boiling point of 217.85°C , significantly lower than the pentamethyl derivative due to reduced molecular weight and van der Waals interactions .
  • 1,3-Dimethylcyclohexane (cis and trans isomers) exhibits conformational flexibility, unlike the rigid pentamethyl structure .

Amino Derivatives: Neramexane

Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) is a pharmacologically active derivative. The addition of an amino group enables antagonistic activity at NMDA and α9α10 nicotinic acetylcholine receptors, making it a candidate for treating tinnitus . This contrasts with the inert hydrocarbon nature of this compound, underscoring how functional groups dictate biological activity.

Musk Compounds: Structural Analogues

Musk Moskene (1,1,3,3,5-Pentamethyl-4,6-dinitro-indane; CAS 116-66-5) shares the pentamethyl motif but incorporates nitro groups and an indane backbone. These modifications enhance its use in fragrances due to nitro-aromatic musk properties, whereas this compound lacks such functionalization .

Table 2: Musk Compounds vs. Pentamethylcyclohexane

Compound Molecular Formula Key Functional Groups Application
Musk Moskene C₁₅H₂₃N₃O₂ Nitro, indane Perfumery
This compound C₁₁H₂₂ Methyl groups Natural extract

Complex Cyclohexane Derivatives

Larger substituents dramatically alter properties:

  • 1,1,5,5-Tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane (C₂₁H₄₀, MW 292.55) has a branched alkyl chain, increasing hydrophobicity and reducing volatility compared to the pentamethyl compound .
  • 1,1,3,3,5-Cyclohexanepentacarboxylic acid pentamethyl ester (C₁₆H₂₂O₁₀) introduces ester groups, enabling solubility in polar solvents, unlike the hydrocarbon .

Q & A

Q. How can the molecular structure of 1,1,3,3,5-pentamethylcyclohexane be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Single crystals grown via ethanol recrystallization (double recrystallization recommended) can resolve bond lengths, angles, and spatial arrangement. For example, X-ray parameters (e.g., space group, unit cell dimensions) should be cross-referenced with Cambridge Crystallographic Data Centre (CCDC) entries .
  • NMR spectroscopy : 1^1H and 13^13C NMR can identify methyl group environments and ring conformation. Compare experimental shifts with computational predictions (e.g., DFT-optimized structures).
  • Mass spectrometry : High-resolution MS validates molecular formula (C11_{11}H22_{22}) and fragmentation patterns .

Q. What are the recommended synthetic routes for this compound, and how can yields be optimized?

Methodological Answer:

  • Catalytic alkylation : Use methyl halides or alcohols with acid catalysts (e.g., trichloroacetic acid) under controlled conditions. Evidence from related cyclohexane derivatives suggests optimizing temperature (80–120°C) and solvent polarity to favor ring substitution .
  • Hydrogenation of unsaturated precursors : Catalytic hydrogenation (Pd/C or Ni) of pentamethylcyclohexene derivatives can improve stereochemical control. Monitor reaction progress via GC-MS to minimize byproducts .
  • Yield optimization : Employ iterative solvent screening (e.g., ethanol for recrystallization) and inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational dynamics and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G** to optimize geometry and calculate energy barriers between chair, twist-boat, and other conformers. Compare with X-ray data to validate accuracy .
  • Molecular Dynamics (MD) simulations : Simulate solvent-solute interactions (e.g., in ethanol or hexane) at 298 K to study ring flipping kinetics. Analyze trajectories using RMSD plots to identify dominant conformers .
  • Docking studies : Investigate host-guest interactions (e.g., with macrocyclic receptors) by docking optimized structures into binding pockets. Use AutoDock Vina with flexible side chains for entropy considerations .

Q. How can analytical challenges in separating stereoisomers or impurities of this compound be addressed?

Methodological Answer:

  • HPLC method development : Use a reverse-phase Newcrom R1 column with acetonitrile/water gradients. For isomers, adjust pH (e.g., 2.5–3.5 with formic acid) to enhance retention time differences .
  • GC-MS optimization : Employ a capillary column (e.g., DB-5MS) with slow temperature ramping (3°C/min) to resolve co-eluting peaks. Validate purity via spectral deconvolution .
  • Chiral separations : Test cyclodextrin-based chiral stationary phases (CSPs) for enantiomeric resolution. Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) may improve selectivity .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in radical or electrophilic reactions?

Methodological Answer:

  • Radical halogenation : Use AIBN as a radical initiator with N-bromosuccinimide (NBS) to probe tertiary C-H bond reactivity. Monitor regioselectivity via 1^1H NMR and compare with DFT-calculated bond dissociation energies (BDEs) .
  • Electrophilic substitution : React with nitrating agents (HNO3_3/H2_2SO4_4) under low temperatures to isolate nitro derivatives. Analyze para/meta ratios to assess steric effects from methyl groups .
  • Kinetic isotope effects (KIE) : Deuterated analogs can distinguish between stepwise and concerted mechanisms in oxidation studies .

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